Firazorexton mechanism of action on OX2R
Firazorexton mechanism of action on OX2R
An In-depth Technical Guide to the Mechanism of Action of Firazorexton (TAK-994) on the Orexin (B13118510) 2 Receptor (OX2R)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Firazorexton (also known as TAK-994) is a potent, orally available, and brain-penetrant small molecule developed as a selective agonist for the orexin 2 receptor (OX2R).[1][2] Orexin receptors, including OX2R, are G-protein coupled receptors (GPCRs) that play a critical role in the regulation of sleep and wakefulness.[3][4] Firazorexton was investigated for the treatment of narcolepsy, a condition characterized by a deficiency in orexin-producing neurons.[2][3] By mimicking the action of endogenous orexin neuropeptides at the OX2R, Firazorexton was shown to promote wakefulness.[2][5] Despite promising efficacy in Phase 2 clinical trials, development was halted due to instances of drug-induced liver injury.[6][7] This hepatotoxicity is considered an off-target effect and not directly related to its on-target OX2R agonism.[7][8] This guide provides a detailed overview of the molecular mechanism of action, pharmacological properties, and key experimental findings related to Firazorexton's interaction with OX2R.
Core Mechanism of Action at OX2R
Firazorexton functions as a highly selective agonist at the human orexin 2 receptor (hOX2R).[1] Its binding to the receptor initiates a cascade of intracellular signaling events that mimic the physiological effects of the endogenous orexin-A and orexin-B neuropeptides, which are crucial for maintaining arousal and wakefulness.[3][4] The selectivity of Firazorexton for OX2R is over 700-fold greater than for the orexin 1 receptor (OX1R), which minimizes potential off-target effects associated with OX1R activation.[1][7]
Upon activation by Firazorexton, OX2R, a Gq-protein coupled receptor, triggers multiple downstream signaling pathways:
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Gq Protein Pathway Activation: Leads to the mobilization of intracellular calcium and the accumulation of inositol (B14025) monophosphate (IP1).[1]
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MAPK/ERK Pathway: Induces the phosphorylation of key signaling molecules, including ERK1/2.[1][2]
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CREB Phosphorylation: Activates the cAMP response element-binding protein (CREB), a transcription factor involved in neuronal function.[1]
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β-Arrestin Recruitment: Engages the β-arrestin pathway, which is involved in receptor desensitization and signaling.[1]
These signaling events collectively contribute to the wake-promoting effects observed in preclinical and clinical studies.[1][6]
Quantitative Pharmacological Data
The pharmacological profile of Firazorexton has been characterized through various in vitro assays. The data below summarizes its binding affinity and functional potency at the human OX2R.
| Parameter | Assay Type | Cell Line | Value | Citation |
| Binding Affinity | Radioligand Binding | - | pKD = 7.07 | [1] |
| Bmax = 4.03 pmol/mg protein | [1] | |||
| Functional Potency | Calcium Mobilization | hOX2R/CHO-K1 | EC50 = 19 nM | [1][2][5] |
| IP1 Accumulation | hOX2R/CHO-EA | EC50 = 16 nM | [1] | |
| β-Arrestin Recruitment | hOX2R/CHO-EA | EC50 = 4.5 nM - 100 nM | [1][2][5] | |
| ERK1/2 Phosphorylation | hOX2R/CHO-EA | EC50 = 19 nM - 170 nM | [1][2][5] | |
| CREB Phosphorylation | hOX2R/CHO-EA | EC50 = 2.9 nM | [1] | |
| Selectivity | Calcium Mobilization | hOX1R/CHO-K1 | >700-fold vs. OX2R (EC50 = 14 µM) | [1][9] |
Signaling Pathways and Experimental Workflows
Firazorexton-Induced OX2R Signaling Cascade
The diagram below illustrates the primary signaling pathways activated upon Firazorexton binding to OX2R. This includes the canonical Gq pathway leading to calcium mobilization and the subsequent activation of downstream kinases, as well as the recruitment of β-arrestin.
Caption: Firazorexton-OX2R Signaling Cascade.
Experimental Workflow: Calcium Mobilization Assay
The following diagram details the typical workflow for a fluorometric imaging plate reader (FLIPR) assay used to quantify Firazorexton-induced calcium mobilization in cells expressing hOX2R.
Caption: Workflow for a Calcium Mobilization FLIPR Assay.
Detailed Experimental Protocols
The characterization of Firazorexton's mechanism of action relies on a suite of well-established in vitro cellular assays.
Radioligand Binding Assay
This assay determines the binding affinity (KD) of Firazorexton for the OX2R.
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Objective: To measure the affinity and binding capacity of Firazorexton at hOX2R.
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Methodology:
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Membrane Preparation: Membranes are prepared from CHO cells stably expressing hOX2R.
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Assay Conditions: A competitive binding assay is established using a radiolabeled OX2R antagonist (e.g., [3H]-EMPA) at a fixed concentration.[10]
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Incubation: Cell membranes are incubated with the radioligand and increasing concentrations of unlabeled Firazorexton.
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Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
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Detection: Radioactivity retained on the filters is quantified using liquid scintillation counting.
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Analysis: Data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation. The pKD is derived from saturation binding experiments.[1]
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Calcium Mobilization Assay
This functional assay measures the ability of Firazorexton to activate the Gq pathway, leading to an increase in intracellular calcium.[1][9]
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Objective: To determine the potency (EC50) of Firazorexton in activating OX2R-mediated calcium release.
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Methodology:
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Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing hOX2R are cultured in multi-well plates.[9]
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Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).
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Compound Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the automated addition of varying concentrations of Firazorexton.
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Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are monitored in real-time.
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Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 value is calculated.[1][2]
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Downstream Signaling Assays (IP1, p-ERK, p-CREB, β-Arrestin)
These assays quantify the activation of specific downstream signaling nodes following receptor activation.
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Objective: To confirm and quantify Firazorexton's agonism on specific intracellular pathways.
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Methodology:
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Cell Line: Assays are typically performed in engineered cell lines, such as hOX2R/CHO-EA cells.[1]
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Stimulation: Cells are treated with a range of Firazorexton concentrations for a specified incubation period.
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Detection & Quantification:
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IP1 Accumulation: Measured using a competitive immunoassay, often based on Homogeneous Time-Resolved Fluorescence (HTRF).
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β-Arrestin Recruitment: Detected using enzyme fragment complementation (e.g., PathHunter) or similar protein-protein interaction assays.[1]
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ERK/CREB Phosphorylation: Quantified using methods like AlphaLISA, HTRF, or Western Blotting with phospho-specific antibodies to detect the activated forms of the proteins.[1][2]
-
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Analysis: For each assay, dose-response curves are generated to determine the EC50 of Firazorexton for that specific signaling endpoint.[1]
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Conclusion
Firazorexton is a potent and highly selective OX2R agonist that effectively activates multiple downstream signaling pathways integral to the promotion of wakefulness, including Gq-mediated calcium mobilization and phosphorylation of ERK and CREB.[1] Its pharmacological profile, defined by nanomolar potency and high selectivity, demonstrated significant promise for treating narcolepsy type 1.[6] However, the emergence of idiosyncratic drug-induced liver injury in clinical trials led to the discontinuation of its development.[6][8] The extensive preclinical and clinical data on Firazorexton's on-target mechanism of action remain highly valuable, confirming that selective OX2R agonism is a viable therapeutic strategy for disorders of hypersomnolence.[8] Future research in this area will focus on developing OX2R agonists with improved safety profiles that retain the potent wake-promoting efficacy of molecules like Firazorexton.
References
- 1. Firazorexton (TAK-994) | OX2R agonist | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are OX2R agonists and how do they work? [synapse.patsnap.com]
- 4. Activation of orexin-2 receptors in the Kӧlliker-Fuse nucleus of anesthetized mice leads to transient slowing of respiratory rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Firazorexton - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Firazorexton - Wikipedia [en.wikipedia.org]
- 8. firazorexton | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 9. caymanchem.com [caymanchem.com]
- 10. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
